molecular formula C19H28N4O3 B2685840 N1-allyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 903343-94-2

N1-allyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2685840
CAS No.: 903343-94-2
M. Wt: 360.458
InChI Key: MTDBUMVBOWSSQB-UHFFFAOYSA-N
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Description

N1-allyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide: is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an oxalamide core, substituted with an allyl group, a methoxyphenyl group, and a methylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps:

  • Formation of the Intermediate: : The initial step involves the preparation of an intermediate compound, such as 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethanol. This can be achieved through the reaction of 4-methoxybenzaldehyde with 4-methylpiperazine in the presence of a reducing agent like sodium borohydride.

  • Oxalamide Formation: : The intermediate is then reacted with oxalyl chloride to form the oxalamide core. This reaction is usually carried out in an inert atmosphere (e.g., nitrogen) and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Allylation: : The final step involves the introduction of the allyl group. This can be achieved by reacting the oxalamide intermediate with allyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxyphenyl group can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The oxalamide core can be reduced to form corresponding amines.

    Substitution: The allyl group can participate in various substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as thiols or amines can react with the allyl group in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted allyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-allyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a ligand for studying receptor interactions, particularly those involving piperazine derivatives. Its structural features suggest potential activity in modulating biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Compounds with similar structures have shown activity as antipsychotics, antidepressants, and anti-inflammatory agents.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized derivatives.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it could interact with receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, suggesting potential effects on neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-allyl-N2-(2-(4-methoxyphenyl)ethyl)oxalamide: Lacks the piperazine ring, potentially altering its biological activity.

    N1-allyl-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide: Lacks the methoxyphenyl group, which may affect its chemical reactivity and biological interactions.

    N1-allyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide: Similar structure but with an acetamide core instead of oxalamide, which could influence its stability and reactivity.

Uniqueness

N1-allyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and piperazine moieties allows for diverse interactions and applications, setting it apart from similar compounds.

Properties

IUPAC Name

N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-4-9-20-18(24)19(25)21-14-17(23-12-10-22(2)11-13-23)15-5-7-16(26-3)8-6-15/h4-8,17H,1,9-14H2,2-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDBUMVBOWSSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC=C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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